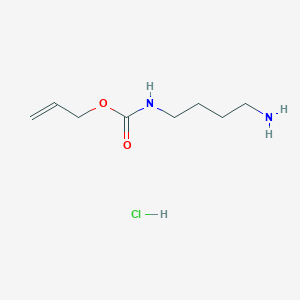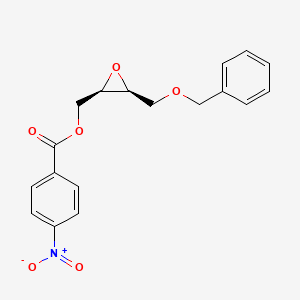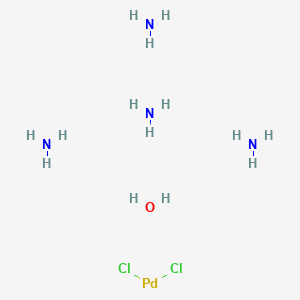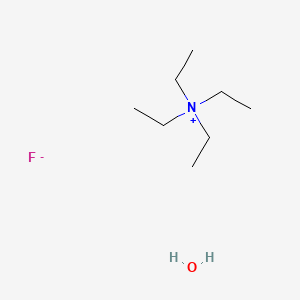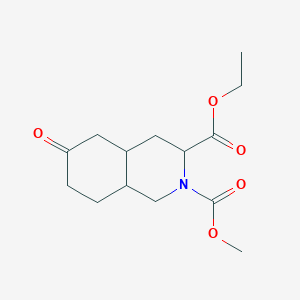
1-(2,4-Dichlorophenyl)biguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the CAS Number: 6634-65-7 . It has a molecular weight of 282.56 . The IUPAC name for this compound is N-(2,4-dichlorophenyl)imidodicarbonimidic diamide hydrochloride .
Molecular Structure Analysis
The molecular formula of 1-(2,4-Dichlorophenyl)biguanide hydrochloride is C8H9Cl2N5 . The SMILES string representation is Cl[H].NC(=N)NC(=N)Nc1ccc(Cl)cc1Cl .Physical And Chemical Properties Analysis
1-(2,4-Dichlorophenyl)biguanide hydrochloride is a solid powder at room temperature . It has a boiling point of 259.5-263.5°C .Aplicaciones Científicas De Investigación
Overview of Biguanide Derivatives
Biguanides, characterized by the fusion of two guanidine moieties, are known for their versatile therapeutic applications due to their basic nature and availability mostly as hydrochloride salts. These compounds exhibit a wide range of therapeutic properties including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV activities. Research emphasizes the importance of understanding the organic chemistry of biguanide derivatives to accelerate efforts in discovering the drug action mechanisms associated with this class of compounds (Kathuria et al., 2021).
Antimicrobial Applications
The antimicrobial properties of biguanide derivatives, including 1-(2,4-Dichlorophenyl)biguanide hydrochloride, are significant. These compounds are effective against microbial infections due to their cationic nature, which facilitates action against a broad spectrum of pathogens. Studies have demonstrated the efficacy of these compounds in personal care products and in medical settings for infection control (Abad-Villar et al., 2006).
Analytical and Environmental Applications
Biguanide derivatives also play a crucial role in analytical chemistry and environmental applications. Their use in capillary electrophoresis with contactless conductivity detection for the determination of substances in ophthalmic solutions showcases their versatility. Additionally, their involvement in environmental sample analysis, such as the removal of toxic pollutants from wastewater, highlights the broader applicability of these compounds beyond their medicinal uses (Zhou et al., 2007).
Role in Drug Synthesis and Structural Characterization
The synthesis and structural characterization of biguanide derivatives are critical for expanding their therapeutic and industrial applications. Research efforts in this area have led to the development of new synthetic methodologies and a better understanding of the structural characteristics of these compounds. These advancements contribute to the design of new drugs and materials with improved efficacy and functionality (Grytsai et al., 2021).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGBIXVZCEAHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584530 |
Source


|
| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)biguanide hydrochloride | |
CAS RN |
6634-65-7 |
Source


|
| Record name | NSC51941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

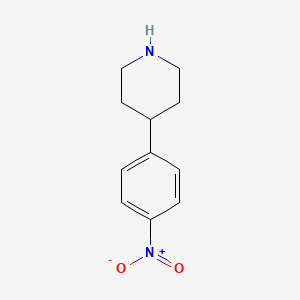
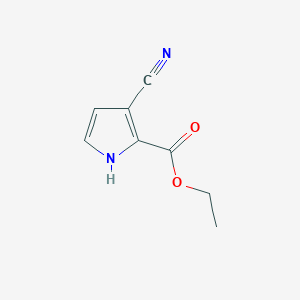
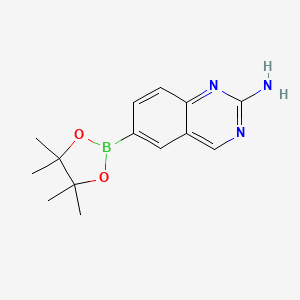
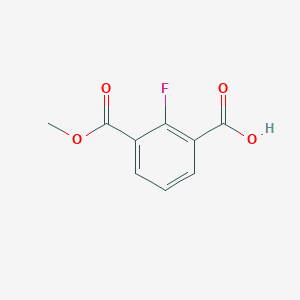

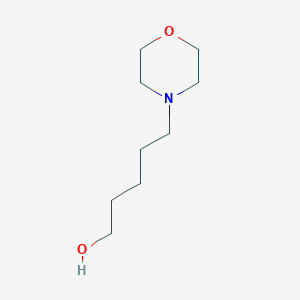
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
